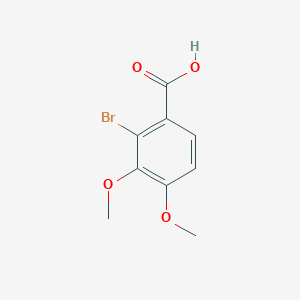

2-Bromo-3,4-dimethoxybenzoic acid

説明

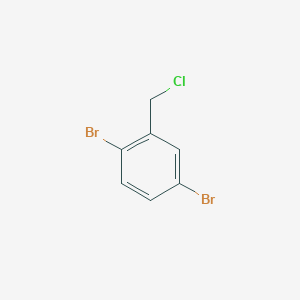

2-Bromo-3,4-dimethoxybenzoic acid is a 2-halo-4,5-dialkoxybenzoic acid derivative . It may be used as a starting material for the synthesis of norathyriol and urolithins .

Synthesis Analysis

The synthesis of novel benzamide compounds has been performed starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular formula of 2-Bromo-3,4-dimethoxybenzoic acid is C9H9BrO4 . The molecular weight is 261.07 .Physical And Chemical Properties Analysis

The physical form of 2-Bromo-3,4-dimethoxybenzoic acid is solid . It should be stored in a dark place, sealed in dry, at room temperature .科学的研究の応用

Synthesis of Norathyriol and Urolithins

2-Bromo-3,4-dimethoxybenzoic acid serves as a valuable starting material for synthesizing natural products such as norathyriol and urolithins . These compounds have demonstrated antioxidant and anti-inflammatory properties, making them relevant in the field of health and nutrition .

Antibiotics and Dye Production

This compound plays a crucial role in the synthesis of antibiotics and various dyes. Researchers utilize it as an intermediate in pharmaceutical synthesis, particularly for antipyretic analgesics and antirheumatic drugs. Additionally, it contributes to the production of colored dyes used in textiles and other applications .

Matrix for Ionization in Mass Spectrometry

Scientists employ 2-bromo-3,4-dimethoxybenzoic acid as a matrix for ionization in mass spectrometry. It facilitates the analysis of peptides, proteins, and carbohydrates by promoting efficient ionization and enhancing detection sensitivity .

Benzamide Derivatives

Researchers have synthesized novel benzamide compounds starting from 2,3-dimethoxybenzoic acid (a close analog of our compound). These derivatives exhibit diverse properties and applications, including potential antioxidant and antibacterial activities. Analytical techniques such as IR, 1H NMR, and 13C NMR spectroscopy confirm their structures .

Organic Synthesis

2-Bromo-3,4-dimethoxybenzoic acid finds use as a versatile building block in organic synthesis. Its bromine substituent allows for further functionalization, enabling the creation of more complex molecules. Researchers explore its reactivity in various reactions, such as Suzuki coupling and Heck reactions .

Chemical Biology and Medicinal Chemistry

Given its unique structure, this compound is of interest in chemical biology and medicinal chemistry. Researchers investigate its interactions with biological targets, aiming to develop novel therapeutic agents. The presence of both methoxy groups and the bromine atom influences its biological activity .

Safety and Hazards

2-Bromo-3,4-dimethoxybenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid inhalation of dusts, avoid contact with skin and eyes, and use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

2-bromo-3,4-dimethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJWLJIACRMYSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557571 | |

| Record name | 2-Bromo-3,4-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71568-87-1 | |

| Record name | 2-Bromo-3,4-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1,1'-Biphenyl]-4-yl-1,2,3-thiadiazole](/img/structure/B3032953.png)

![5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione](/img/structure/B3032963.png)